![molecular formula C19H21F3N2O B2728430 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide CAS No. 953383-46-5](/img/structure/B2728430.png)
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating neurological disorders such as epilepsy, stroke, and traumatic brain injury.
Scientific Research Applications
Mitosis Inhibition in Plant Cells
A series related to N-(1,1-dimethylpropynyl) benzamide demonstrated powerful and selective inhibition of mitosis in plant cells. This effect was observed across different plant species, indicating potential applications in agriculture for controlling undesirable plant growth or studying cell division mechanisms in plants (Merlin et al., 1987).
Synthesis of Aromatic Polymers
Research into new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings and long alkyl side chains has shown these polymers to have good solubility in certain solvents and thermal stability. This exploration offers potential applications in materials science, particularly for creating new materials with specific thermal and solubility properties (Lin et al., 1990).
Novel Insecticide Development
Flubendiamide, a compound with a novel structure including a trifluoromethyl group, has shown extremely strong insecticidal activity, especially against lepidopterous pests. Its unique mode of action and safety profile for non-target organisms highlight its potential as a new agent in pest management programs (Tohnishi et al., 2005).
Intramolecular Charge Transfer Studies
Studies on 1,3,5-triazine derivatives have provided insights into intramolecular charge transfer (ICT) mechanisms. Such research has implications for the development of new materials with specific optical and electronic properties, useful in electronics and photonics (Meier et al., 2003).
Anion Binding and Sensing
N-Benzamido-N'-benzoylthioureas have shown strong anion binding capabilities despite a strong intramolecular hydrogen bond, suggesting potential applications in the development of new anion receptors or organocatalysts (Liu & Jiang, 2008).
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The compound may be involved in the trifluoromethylation of carbon-centered radical intermediates, which is a crucial process in various biochemical pathways .
Result of Action
Compounds with a trifluoromethyl group have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis .
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-24(2)15-11-9-14(10-12-15)6-5-13-23-18(25)16-7-3-4-8-17(16)19(20,21)22/h3-4,7-12H,5-6,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTWZQMFJRWYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide |
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